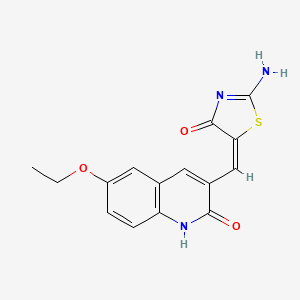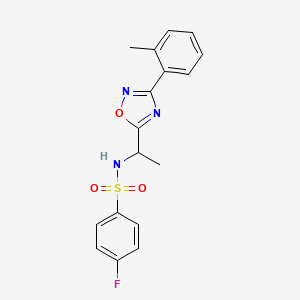![molecular formula C21H19FN4O B7703684 4-fluoro-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7703684.png)
4-fluoro-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide, also known as FPQ, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of pyrazoloquinoline derivatives and has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
Mechanism of Action
The exact mechanism of action of 4-fluoro-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is not fully understood, but it is believed to inhibit various signaling pathways involved in cancer, inflammation, and neurodegeneration. This compound has been found to inhibit the activity of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are involved in cell cycle regulation and gene expression, respectively. This compound has also been found to modulate the activity of nuclear factor kappa B (NF-κB), which is a transcription factor involved in inflammation and immune response. Additionally, this compound has been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and neuroprotection.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to reduce the production of pro-inflammatory cytokines and chemokines in animal models of inflammation. Additionally, this compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF) and improve synaptic plasticity in animal models of neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-fluoro-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is its versatility in various scientific research applications. It can be used in vitro and in vivo studies to investigate its effects on cancer, inflammation, and neurodegeneration. Additionally, this compound has shown low toxicity and high selectivity towards cancer cells, making it a promising candidate for anticancer therapy. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for 4-fluoro-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide research. One of the areas of interest is the development of this compound-based anticancer therapies. This compound has shown promising results in vitro and in vivo studies and further research is needed to determine its efficacy in clinical trials. Additionally, this compound has shown potential in the treatment of neurodegenerative disorders, and further research is needed to investigate its effects on cognitive function and neuroprotection. Another area of interest is the development of more soluble derivatives of this compound, which can improve its bioavailability and administration in vivo.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific research applications. It has been studied extensively for its anticancer, anti-inflammatory, and neuroprotective properties. This compound has a multi-step synthesis method and has various biochemical and physiological effects. While this compound has advantages such as versatility and low toxicity, it also has limitations such as low solubility. Further research is needed to determine its efficacy in clinical trials and to investigate its potential in the treatment of various diseases.
Synthesis Methods
4-fluoro-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide can be synthesized using a multi-step synthetic route. The synthesis involves the reaction of 6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid with 4-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the final product, this compound.
Scientific Research Applications
4-fluoro-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has shown potential in various scientific research applications. It has been studied extensively for its anticancer properties and has been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models of arthritis and colitis. Additionally, this compound has been studied for its neuroprotective effects and has been found to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
4-fluoro-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O/c1-3-10-26-20-17(12-15-11-13(2)4-9-18(15)23-20)19(25-26)24-21(27)14-5-7-16(22)8-6-14/h4-9,11-12H,3,10H2,1-2H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGMSTMULGTQCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7703611.png)
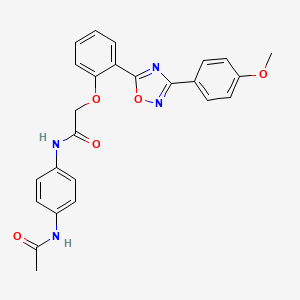
![N'-[(Z)-[2-(benzyloxy)phenyl]methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7703627.png)

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7703647.png)
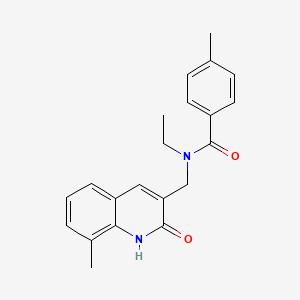
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703654.png)

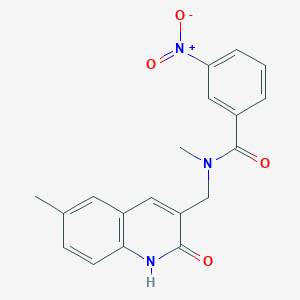
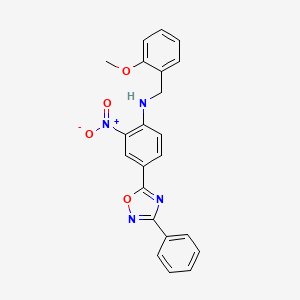

![ethyl 4-({N'-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7703710.png)
